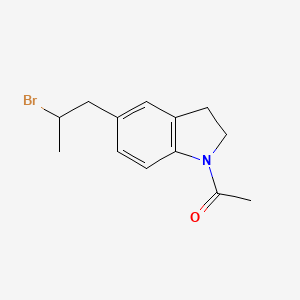

1-Acetyl-5-(2-bromopropyl)indoline

Description

Properties

CAS No. |

160968-93-4 |

|---|---|

Molecular Formula |

C13H16BrNO |

Molecular Weight |

282.18 g/mol |

IUPAC Name |

1-[5-(2-bromopropyl)-2,3-dihydroindol-1-yl]ethanone |

InChI |

InChI=1S/C13H16BrNO/c1-9(14)7-11-3-4-13-12(8-11)5-6-15(13)10(2)16/h3-4,8-9H,5-7H2,1-2H3 |

InChI Key |

VXMBWCZNFVIZAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)N(CC2)C(=O)C)Br |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Research has shown that indoline derivatives, including 1-Acetyl-5-(2-bromopropyl)indoline, exhibit significant anticancer properties. A study published in MDPI highlighted that modifications in the indole structure can enhance growth inhibition in cancer cell lines. The compound's mechanism of action may involve inducing apoptosis and disrupting cell cycle progression, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly as a dual inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). In vitro studies demonstrated that certain indoline derivatives could effectively inhibit these enzymes, leading to reduced inflammatory responses in various models. Notably, one derivative showed promising activity with IC50 values of 0.41 µM for 5-LOX and 0.43 µM for sEH, indicating its potential as a therapeutic agent for inflammatory diseases .

Neurological Applications

There is emerging evidence that this compound may have neuroprotective effects. A study focused on animal models of Alzheimer's disease found that compounds with similar structures improved cognitive function and reduced neuroinflammation markers. This suggests a potential role in treating neurodegenerative conditions .

Case Study 1: Anticancer Screening

In a comprehensive screening of indole derivatives for anticancer activity, researchers synthesized several analogs of this compound. These compounds were tested against various cancer cell lines, revealing that structural modifications significantly influenced their potency. The study concluded that certain derivatives could serve as promising leads for developing new anticancer therapies .

Case Study 2: Neuroprotection in Alzheimer’s Disease

A pivotal study examined the neuroprotective effects of indoline derivatives, including this compound, in an Alzheimer’s disease model. The results indicated that treatment with these compounds led to marked improvements in cognitive performance and reductions in amyloid-beta levels, suggesting their potential utility in managing Alzheimer's disease .

Comparison with Similar Compounds

1-Acetyl-5-(morpholin-4yl sulfonyl)indoline

- Structure : Features a morpholine sulfonyl group at the 5-position instead of bromopropyl.

- Properties :

- Contrast : Unlike 1-acetyl-5-(2-bromopropyl)indoline, which is a synthetic intermediate, this compound is explored for direct therapeutic use due to its sulfonamide moiety and electronic profile .

1-Acetylindoline-5-sulfonamide Derivatives (e.g., Compounds 4a–4c, 8–9)

- Structure : Sulfonamide group at the 5-position with variable acyl substitutions (e.g., benzoyl, fluorobenzoyl) .

- Applications : Act as carbonic anhydrase IX/XII inhibitors with antiproliferative activity in cancer cells .

- Contrast : The bromopropyl group in this compound facilitates nucleophilic substitution (e.g., amination), whereas sulfonamide derivatives prioritize enzyme inhibition via sulfonamide coordination .

Dye-Related Indoline Derivatives

Indoline Dye D205

- Structure : Contains diphenylethenyl, bicyclic indoline, and rhodanine groups .

- Electronic Properties :

- Applications : Used in dye-sensitized solar cells; combined with crocetin for enhanced photoelectrochemical performance .

- Contrast : The bromopropyl derivative lacks conjugated systems necessary for light absorption, limiting its utility in optoelectronic applications .

Derivatives with Aminopropyl Substituents

1-Acetyl-5-(2-aminopropyl)indoline-7-carbonitrile

- Synthesis : Derived from this compound via azide intermediacy and hydrogenation .

- Applications : Intermediate in Silodosin synthesis; CAS 175837-01-1, molecular weight 269.33 g/mol .

- Safety : Requires handling precautions (e.g., inhalation risks) due to amine functionality .

- Contrast: The bromine atom in the parent compound serves as a superior leaving group for nucleophilic substitution, enabling efficient conversion to amino or cyano derivatives .

Data Tables

Table 1: Structural and Electronic Comparison

Preparation Methods

Gabriel Primary Amine Synthesis

The compound serves as a starting material in the Gabriel synthesis pathway for producing Silodosin intermediates. In the patent CN103848772A, this compound undergoes a reaction with phthalimide potassium to form 1-acetyl-5-(2-aminopropyl)indoline. This step highlights the compound’s utility in introducing primary amine functionalities, a common strategy in alkaloid synthesis. The reaction conditions involve heating at 110°C in dimethylformamide (DMF) for 2 hours, yielding a crude product that is subsequently purified via ethyl acetate extraction.

Bromination and Cyanation Steps

Following amine formation, the intermediate is brominated using elemental bromine in methanol under ambient conditions. This step introduces additional reactivity for subsequent cyanation, where copper cyanide (CuCN) in DMF at 110°C facilitates the substitution of bromine with a cyano group. These transformations underscore the versatility of this compound as a scaffold for functional group interconversions.

Synthetic Pathways Involving this compound

Nitration and Functionalization

Industrial-Scale Production Considerations

Solvent and Reaction Optimization

The choice of solvent significantly impacts reaction efficiency. DMF is preferred for its high polarity and ability to dissolve both organic and inorganic reagents, as seen in the Gabriel synthesis. Conversely, methanol and ethanol are employed for bromination and hydrazine-mediated deprotection steps, balancing reactivity with environmental and safety considerations.

Yield and Purification Techniques

Industrial processes prioritize high yields and straightforward purification. For example, the Gabriel synthesis achieves a crude yield of 296g from 282g of starting material, with recrystallization in toluene further refining the product. Such data underscore the scalability of reactions involving this compound, albeit without direct disclosure of its synthesis.

Comparative Analysis of Related Indoline Derivatives

| Compound Name | Key Functional Groups | Distinctive Reactivity |

|---|---|---|

| 1-Acetyl-5-(2-aminopropyl)indoline | Acetyl, aminopropyl | Amine nucleophilicity for acylations |

| 5-Bromo-1H-indoline | Bromine at position 5 | Electrophilic substitution |

| 1-Acetyl-7-cyanoindoline | Acetyl, cyano | Cyano group participation in cross-couplings |

This table highlights structural analogs and their reactivities, contextualizing this compound within indoline chemistry.

Mechanistic Insights and Reaction Dynamics

Bromopropyl Group Reactivity

The bromopropyl moiety in this compound serves as a leaving group in nucleophilic substitutions, enabling the introduction of amines, cyanides, and other nucleophiles. Its placement at position 5 of the indoline ring directs further functionalization to specific sites, leveraging the aromatic system’s electronic properties.

Acetyl Group Stability Under Reaction Conditions

The acetyl group at position 1 remains stable during bromination and cyanation, as evidenced by its retention in final products . This stability is attributed to the electron-withdrawing nature of the acetyl group, which mitigates undesirable side reactions at the nitrogen center.

Q & A

Q. What are the standard synthetic routes for 1-Acetyl-5-(2-bromopropyl)indoline, and how can reaction conditions be optimized?

The synthesis typically involves multi-step functionalization of the indoline core. For example, bromopropyl groups can be introduced via alkylation or substitution reactions. A reported pathway (e.g., for analogous compounds) includes:

- Step 1 : Nitrosation of an amine intermediate using NaNO₂/HCl, followed by cyanation with CuCN to form intermediates like this compound-7-carbonitrile.

- Step 2 : Azidation using NaN₃ in ethylene glycol monomethyl ether/water, followed by catalytic hydrogenation (H₂/Pd-BaSO₄) to yield amine derivatives.

- Key considerations : Optimize solvent polarity, temperature, and catalyst loading to minimize side reactions (e.g., over-alkylation). Purity can be verified via TLC and column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Core methods include:

- ¹H/¹³C NMR : Assign peaks for the acetyl group (δ ~2.3–2.5 ppm for CH₃), bromopropyl chain (δ ~3.4–3.6 ppm for Br-CH₂), and indoline protons (δ ~6.5–7.5 ppm for aromatic protons). Multiplicity patterns confirm substitution positions .

- FT-IR : Confirm acetyl C=O stretch (~1680–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) in the indoline ring.

- Mass Spectrometry : Validate molecular weight via ESI-MS, with expected [M+H]⁺ peaks matching theoretical values.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and drug-likeness of this compound derivatives?

- DFT Parameters : Use B3LYP/6-311++G(d,p) basis sets to calculate electronic properties (HOMO-LUMO gap, dipole moment) and charge distribution. For example, a HOMO-LUMO gap of ~7.24 eV suggests stability, while a dipole moment >2 Debye indicates polar interactions .

- Drug-Likeness : Apply SwissADME to assess Lipinski rule compliance (e.g., molecular weight <500, logP <5). Non-violation of these rules, as seen in analogous sulfonamide-indoline hybrids, supports potential bioavailability .

Q. How should researchers address contradictions between theoretical and experimental UV-Vis spectra for indoline-based compounds?

Discrepancies often arise from solvent effects or basis set limitations. For example:

- Theoretical vs. Experimental Shifts : A red shift in chloroform (vs. vacuum) due to solvent polarizability can be modeled using the CPCM solvation model. Basis sets like 6-311G(d,p) improve accuracy for π→π* transitions .

- Validation : Compare computed spectra (e.g., TD-DFT) with experimental data for the same solvent. Adjust functional groups (e.g., electron-withdrawing substituents) to align absorbance maxima .

Q. What experimental design principles ensure reliable docking studies for this compound as a bioactive compound?

- Protein Selection : Use crystallographic structures (PDB IDs: e.g., 1DMY for carbonic anhydrase) with resolved active sites. Remove co-crystallized ligands/water molecules to avoid bias.

- Docking Parameters : Set exhaustiveness ≥8 in AutoDock Vina for thorough sampling. Validate poses via RMSD clustering (<2.0 Å) and binding energy thresholds (ΔG ≤ −8 kcal/mol).

- MD Simulations : Run 100-ns trajectories (GROMACS) to assess complex stability. Monitor RMSD (<0.3 nm) and RMSF (<0.5 nm) for ligand-protein interactions .

Q. How can researchers resolve discrepancies in biological activity predictions between in silico and in vitro assays?

- False Positives : Use consensus docking (e.g., Glide + AutoDock) to cross-validate binding poses.

- Solubility Issues : Pre-test compound solubility in assay buffers (e.g., DMSO concentration ≤1%).

- Off-Target Effects : Perform selectivity screens against related proteins (e.g., isoforms of carbonic anhydrase) .

Methodological Guidance

Q. What strategies improve the reliability of molecular dynamics (MD) simulations for indoline derivatives?

- Force Field Selection : Use GAFF2 with AM1-BCC charges for organic moieties.

- Equilibration : Conduct NVT/NPT equilibration (300 K, 1 bar) for ≥10 ns before production runs.

- Analysis : Compute interaction energies (e.g., MM-PBSA) and hydrogen bond lifetimes (>50% occupancy) to identify critical residues .

Q. How should researchers design experiments to validate the electrophilic reactivity of the bromopropyl group?

- Kinetic Studies : Monitor SN2 substitution rates with nucleophiles (e.g., NaN₃) under varying pH/temperature.

- Competition Experiments : Compare reactivity with alternative leaving groups (e.g., Cl vs. Br) via HPLC tracking.

- Computational Support : Calculate activation barriers (ΔG‡) using DFT to predict regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.